3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one
Overview
Description
The compound “3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one” is a quinoline derivative. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties . The aminomethyl group (−CH2−NH2) is a functional group that can be described as a methyl group substituted by an amino group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a quinoline backbone with a bromine atom at the 6th position, a methyl group at the 1st position, and an aminomethyl group at the 3rd position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic ring and the various substituents. The bromine atom could potentially undergo nucleophilic aromatic substitution reactions, while the aminomethyl group could participate in reactions typical of amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the aromatic ring would likely contribute to its stability and solubility in organic solvents .Scientific Research Applications
Synthesis and Biological Activity
The compound has been actively researched for its role in the synthesis of various derivatives, showcasing its importance in the field of medicinal chemistry. Sahu et al. (2008) discussed the synthesis of 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases, which involved the compound . These synthesized compounds were investigated for their antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities, highlighting the compound's potential in developing new pharmaceutical agents (Sahu et al., 2008).
Intermediate in Cancer Drug Synthesis
The compound serves as a crucial intermediate in the synthesis of drugs targeting colon and rectal cancers. Zheng-you (2010) provided insights into the optimization of production methods for drugs like Raltitrexed, further emphasizing the compound's significance in cancer drug synthesis (He Zheng-you, 2010).
Innovative Synthesis Techniques
Research has also focused on innovative synthesis techniques involving the compound. Mohammadi and Hossini (2011) described a one-pot, three-component method for synthesizing quinazolinones, with the compound playing a vital role in the process. This method features microwave irradiation and solvent-free conditions, showcasing the compound's versatility in facilitating efficient synthesis processes (Mohammadi & Hossini, 2011).
Chemical Synthesis and Analysis
The compound's role extends to the chemical synthesis and analysis of various derivatives. Wlodarczyk et al. (2011) explored its use in the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one, a process vital for studies on infectious diseases. This research not only offers insights into the compound's chemical behavior but also its potential applications in developing treatments for infectious diseases (Wlodarczyk et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(aminomethyl)-6-bromo-1-methylquinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-14-10-3-2-9(12)5-7(10)4-8(6-13)11(14)15/h2-5H,6,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJXYGXMPGEVBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C=C(C1=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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